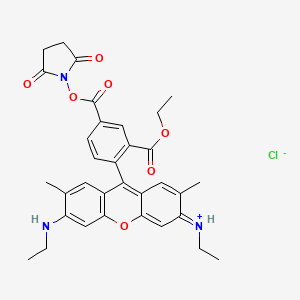
formaldehyde;4-methyl-2H-benzotriazole;(Z)-octadec-9-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tolyltriazole oleylamine formaldimine is a complex organic compound that combines the properties of tolyltriazole, oleylamine, and formaldimine. Tolyltriazole is known for its corrosion inhibition properties, while oleylamine is a fatty amine commonly used in surfactants and as a corrosion inhibitor. Formaldimine is an imine derivative of formaldehyde. The combination of these components results in a compound with unique chemical and physical properties, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tolyltriazole oleylamine formaldimine typically involves the following steps:
Preparation of Tolyltriazole: Tolyltriazole is synthesized by reacting ortho-toluenediamine with sodium nitrite in an acidic medium.
Reaction with Oleylamine: Oleylamine is then reacted with tolyltriazole in the presence of a suitable solvent, such as ethanol or methanol.
Formation of Formaldimine: Formaldimine is generated in situ by reacting formaldehyde with a primary amine. In this case, oleylamine serves as the primary amine.
Industrial Production Methods
Industrial production of tolyltriazole oleylamine formaldimine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Tolyltriazole: Large-scale production of tolyltriazole is achieved using continuous flow reactors to maintain consistent reaction conditions and high yield.
Integration with Oleylamine: The integration of oleylamine with tolyltriazole is performed in large reaction vessels with controlled temperature and pressure to ensure complete reaction.
Formaldimine Formation: Formaldimine is generated in situ in large reactors, ensuring efficient mixing and reaction completion.
化学反応の分析
Types of Reactions
Tolyltriazole oleylamine formaldimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and hydroxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents like chlorine and bromine are used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidation leads to the formation of oxides and hydroxides.
Reduction Products: Reduction results in the formation of amines.
Substitution Products: Substitution reactions yield halogenated derivatives.
科学的研究の応用
Tolyltriazole oleylamine formaldimine has diverse applications in scientific research:
Chemistry: It is used as a corrosion inhibitor in various chemical processes.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is widely used in industrial applications, including metal protection and lubrication.
作用機序
The mechanism of action of tolyltriazole oleylamine formaldimine involves:
Corrosion Inhibition: The compound forms a protective film on metal surfaces, preventing oxidation and corrosion.
Antimicrobial Activity: The imine group interacts with microbial cell walls, disrupting their integrity and leading to cell death.
Drug Delivery: The compound can encapsulate drugs, facilitating their targeted delivery and controlled release.
類似化合物との比較
Similar Compounds
Benzotriazole: Similar in structure but lacks the methyl group present in tolyltriazole.
Oleylamine: A fatty amine used in surfactants and corrosion inhibitors.
Formaldimine: An imine derivative of formaldehyde.
Uniqueness
Tolyltriazole oleylamine formaldimine is unique due to its combined properties of corrosion inhibition, antimicrobial activity, and potential in drug delivery. The presence of the methyl group in tolyltriazole enhances its solubility in organic solvents, making it more versatile than benzotriazole .
特性
分子式 |
C26H46N4O |
|---|---|
分子量 |
430.7 g/mol |
IUPAC名 |
formaldehyde;4-methyl-2H-benzotriazole;(Z)-octadec-9-en-1-amine |
InChI |
InChI=1S/C18H37N.C7H7N3.CH2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5-3-2-4-6-7(5)9-10-8-6;1-2/h9-10H,2-8,11-19H2,1H3;2-4H,1H3,(H,8,9,10);1H2/b10-9-;; |
InChIキー |
BPKQHISOPZAJCY-XXAVUKJNSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCN.CC1=CC=CC2=NNN=C12.C=O |
正規SMILES |
CCCCCCCCC=CCCCCCCCCN.CC1=CC=CC2=NNN=C12.C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



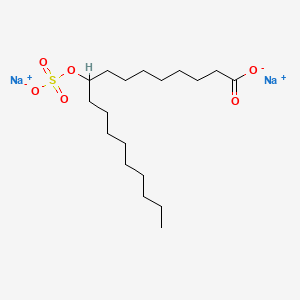
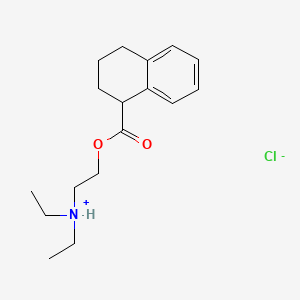
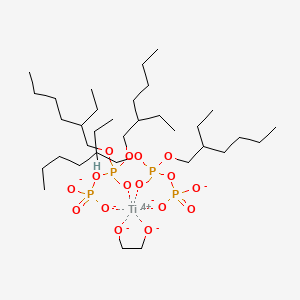

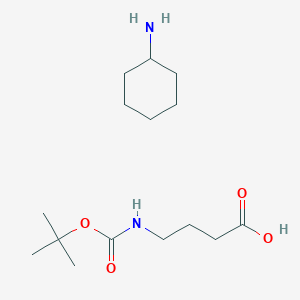
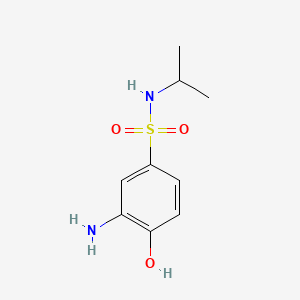
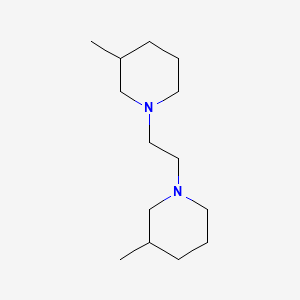
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
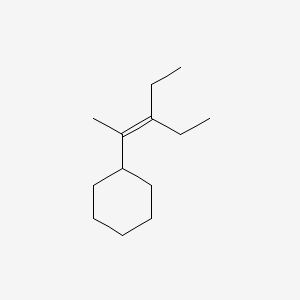

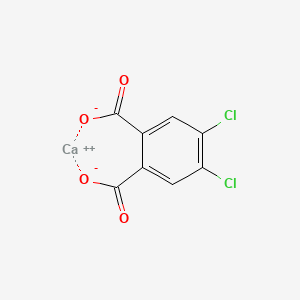
![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)
